1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine
Overview
Description
1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a hydroxyphenyl group attached to a piperazine ring, which is further substituted with an ethoxycarbonyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine typically involves the reaction of 2-hydroxyphenylpiperazine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol or further to a hydrocarbon.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 1-(2-quinonyl)-4-ethoxycarbonyl-piperazine.
Reduction: Formation of 1-(2-hydroxyphenyl)-4-hydroxyethyl-piperazine.
Substitution: Formation of 1-(2-alkoxyphenyl)-4-ethoxycarbonyl-piperazine.
Scientific Research Applications
1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the piperazine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyphenyl)-piperazine: Lacks the ethoxycarbonyl group, resulting in different chemical reactivity and biological activity.
1-(2-Methoxyphenyl)-4-ethoxycarbonyl-piperazine: The methoxy group alters the electronic properties and steric hindrance compared to the hydroxy group.
1-(2-Hydroxyphenyl)-4-methyl-piperazine: The methyl group provides different hydrophobic interactions compared to the ethoxycarbonyl group.
Uniqueness
1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine is unique due to the presence of both the hydroxyphenyl and ethoxycarbonyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
ethyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-2-18-13(17)15-9-7-14(8-10-15)11-5-3-4-6-12(11)16/h3-6,16H,2,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBSXIAMRFKRNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368747 | |
Record name | 1-(2-hydroxyphenyl)-4-ethoxycarbonyl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67915-00-8 | |
Record name | Ethyl 4-(2-hydroxyphenyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67915-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-hydroxyphenyl)-4-ethoxycarbonyl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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